

2-Hydroxyeupatolide CAS number and molecular weight

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Compound of Interest

Compound Name: **2-Hydroxyeupatolide**

Cat. No.: **B15590506**

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In-Depth Technical Guide to 2-Hydroxyeupatolide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **2-Hydroxyeupatolide**, a sesquiterpene lactone with demonstrated anti-inflammatory properties.

Core Compound Data

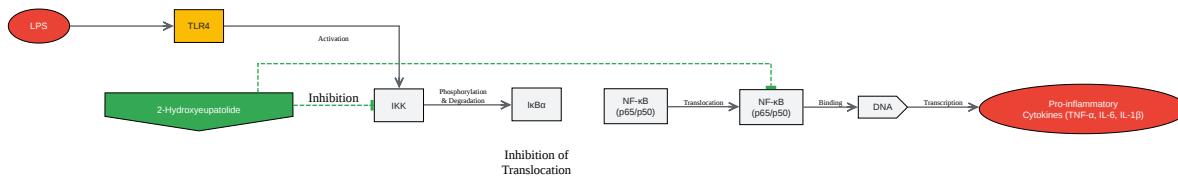
2-Hydroxyeupatolide, a natural product found in plants of the *Eupatorium* genus, has garnered interest for its potential therapeutic applications. The fundamental chemical and physical properties of this compound are summarized below.

Property	Value	Source
CAS Number	72229-33-5	PubChem
Molecular Formula	C ₁₅ H ₂₀ O ₄	PubChem
Molecular Weight	264.32 g/mol	PubChem
IUPAC Name	4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one	PubChem

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

2-Hydroxyeupatolide exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.^{[1][2]} NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of target genes.^{[1][2]} Experimental evidence demonstrates that **2-Hydroxyeupatolide** effectively suppresses this process. It has been shown to inhibit the transcriptional activity of NF-κB and reduce the nuclear translocation of the p65 subunit in LPS-stimulated RAW 264.7 macrophage cells.^{[1][2]} This inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).^{[1][3]}



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Inhibition of the NF-κB signaling pathway by **2-Hydroxyeupatolide**.

Experimental Protocols

Isolation and Purification of 2-Hydroxyeupatolide

While a specific protocol for the synthesis of **2-Hydroxyeupatolide** is not readily available in the reviewed literature, it is naturally occurring and can be isolated from plants such as *Eupatorium chinense*.^[4] The following is a general protocol for the isolation and purification of sesquiterpenoids from *Eupatorium* species, which can be adapted for **2-Hydroxyeupatolide**.

- Extraction:
 - Air-dried and powdered whole plants of *Eupatorium chinense* are extracted exhaustively with 95% ethanol at room temperature.
 - The solvent is evaporated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, which is likely to contain **2-Hydroxyeupatolide**, is concentrated under reduced pressure.
- Chromatographic Purification:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - A gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds with similar R_f values to that expected for **2-Hydroxyeupatolide** are pooled.
 - Further purification of the pooled fractions is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure **2-Hydroxyeupatolide**.

Assessment of Anti-inflammatory Activity

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of **2-Hydroxyeupatolide** in vitro and in vivo.[\[1\]](#)[\[3\]](#)

In Vitro Model: LPS-stimulated RAW 264.7 Macrophages

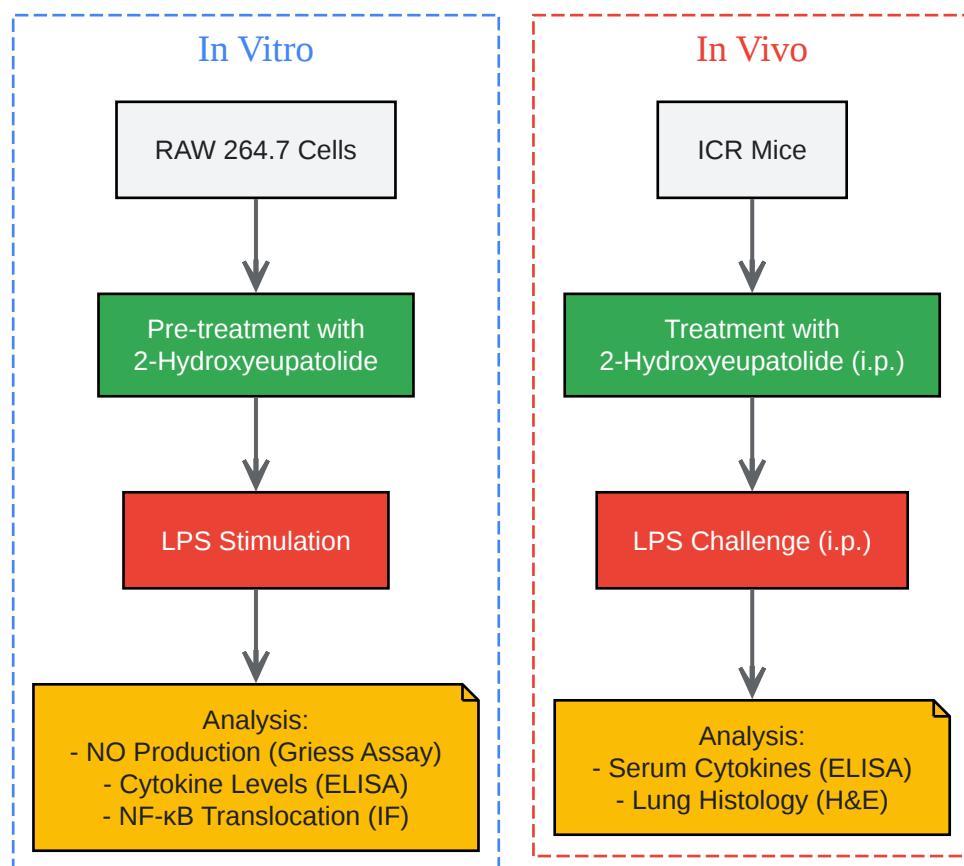
- Cell Culture:
 - RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment:
 - Cells are seeded in appropriate culture plates and allowed to adhere overnight.
 - The cells are pre-treated with various concentrations of **2-Hydroxyeupatolide** for 1-2 hours.

- Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
 - Cytokine Levels (TNF- α , IL-1 β , IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- NF- κ B Nuclear Translocation Assay (Immunofluorescence):
 - RAW 264.7 cells are grown on coverslips and treated as described above.
 - After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
 - The cells are then incubated with a primary antibody against the NF- κ B p65 subunit, followed by a fluorescently labeled secondary antibody.
 - The nuclei are counterstained with DAPI.
 - The subcellular localization of the p65 subunit is visualized using a fluorescence microscope.

In Vivo Model: LPS-induced Acute Lung Injury in Mice

- Animal Model:
 - Male ICR mice are used for this model.
 - Animals are housed under standard laboratory conditions with free access to food and water.
- Treatment:

- Mice are intraperitoneally (i.p.) injected with **2-Hydroxyeupatolide** at various doses.
- One hour after the administration of **2-Hydroxyeupatolide**, the mice are challenged with an i.p. injection of LPS (e.g., 10 mg/kg).
- Sample Collection and Analysis:
 - At a specified time point after LPS challenge (e.g., 6 hours), blood samples are collected for serum separation.
 - Lung tissues are harvested for histological analysis.
 - Serum levels of TNF- α , IL-1 β , and IL-6 are measured by ELISA.
 - Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.



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General experimental workflow for assessing anti-inflammatory activity.

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References

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